S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane
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Overview
Description
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane is a useful research compound. Its molecular formula is C39H71N8O17P3S and its molecular weight is 1049.0 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Coenzyme A, S-(9Z)-9-octadecenoate, triammonium salt, also known as Coenzyme A (CoA), is a coenzyme that plays a significant role in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . It is estimated that around 4% of cellular enzymes use CoA or a thioester form of it as a substrate .
Mode of Action
CoA facilitates enzymatic acyl-group transfer reactions . It works by binding to the active sites of enzymes and proteins, allowing them to be activated or inhibited . It also binds to drugs and fatty acids, enabling them to be more easily metabolized .
Biochemical Pathways
CoA plays a central role in cell metabolism, post-translational modification, and gene expression . In its acetyl form, CoA is a highly versatile molecule, serving metabolic functions in both the anabolic and catabolic pathways . Acetyl-CoA is utilized in the post-translational regulation and allosteric regulation of pyruvate dehydrogenase and carboxylase to maintain and support the partition of pyruvate synthesis and degradation .
Pharmacokinetics
It is known that coa is synthesized from phosphopantothenate by the action of enzyme pa .
Result of Action
CoA facilitates the removal of lipid peroxides by increasing the mobilization of fatty acids, and promotes the repair of plasma membranes by activating phospholipid synthesis . It is involved in the mechanisms of a wide variety of enzymes .
Biochemical Analysis
Biochemical Properties
Coenzyme A, S-(9Z)-9-octadecenoate, triammonium salt interacts with a variety of enzymes, proteins, and other biomolecules. It is estimated that around 4% of cellular enzymes use CoA or a thioester form of it as a substrate . In its acetyl form, CoA is a highly versatile molecule, serving metabolic functions in both the anabolic and catabolic pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It plays a central role in cell metabolism, post-translational modification, and gene expression . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Coenzyme A, S-(9Z)-9-octadecenoate, triammonium salt involves its role as a carrier of acyl groups within cells, playing a fundamental role in regulating acyl transfer reactions and participating in cellular metabolic processes . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Coenzyme A, S-(9Z)-9-octadecenoate, triammonium salt is involved in several metabolic pathways. It plays a crucial role in the citric acid cycle, where its acetyl-coenzyme A form is the primary input and is obtained from glycolysis, amino acid metabolism, and fatty acid beta oxidation .
Biological Activity
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane is a complex chemical compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 104732-21-0 |
Molecular Formula | C31H45ClN7O18P3S |
Molecular Weight | 964.164 g/mol |
Density | 1.76 g/cm³ |
Boiling Point | Not Available |
Melting Point | Not Available |
These properties suggest a complex structure that may influence its interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and apoptosis in cancer cells.
- Receptor Modulation : It acts as a selective estrogen receptor degrader (SERD), which can play a crucial role in the treatment of estrogen receptor-positive breast cancer by promoting the degradation of these receptors .
- Antiviral Properties : Preliminary studies indicate that this compound may exhibit antiviral activity by targeting viral proteases essential for viral replication .
Case Studies and Research Findings
Recent studies have highlighted various aspects of the compound's biological activity:
- Anticancer Activity : In vitro studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Antiviral Efficacy : Computational docking studies have suggested strong binding affinities of the compound to viral proteases, which could inhibit SARS-CoV-2 replication .
Toxicological Profile
Toxicity assessments indicate that while the compound shows promising therapeutic effects, it also presents potential cytotoxicity at higher concentrations. The probability of adverse effects on human health is being evaluated through predictive models .
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68N7O17P3S.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);1H3/b12-11-;/t28-,32-,33-,34+,38-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHFNSKDIOYFAP-NMGRLVKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H71N8O17P3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1049.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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